molecular formula C18H11BrClN B8555442 4-Bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile

4-Bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile

Cat. No. B8555442
M. Wt: 356.6 g/mol
InChI Key: GRABFAWUYPIMCM-UHFFFAOYSA-N
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Patent
US09102614B2

Procedure details

To a 50-50 (v/v) EtOH-toluene solution (4 mL) of 4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate (3.99 g, 7.33 mmol) in a 2-5 mL microwave vial was added 4-chlorophenylboronic acid (1.65 g, 10.55 mmol) and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (165 mg, 0.171 mmol) and 6 mL of 2 M K2CO3. The vial was sealed, and heated thermally at 60° C. for 30 minutes. The mixture was concentrated in vacuo, redissolved in EtOAc and washed with saturated NH4Cl and brine then dried with sodium sulfate and concentrated. The residue was chromatographed on silica gel using EtOAc and hexanes to give a mixture of products. This mixture was then purified by hot filtration using neat hexanes (50 mL) to give rise to desired pure product (731 mg, 28% yield). A second crop (600 mg) was obtained by repeating the hot filtration that was contaminated with starting material. 1H-NMR: (400 MHz, MeOH-d4): δ 8.361 (d, J=8.4 Hz, 1H); 7.89-7.85 (m, 1H); 7.69-7.62 (m, 3H); 7.56-7.49 (m, 3H); 2.81 (s, 3H).
Name
4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
165 mg
Type
catalyst
Reaction Step One
Name
EtOH toluene
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
28%

Identifiers

REACTION_CXSMILES
FC(F)(S(O[C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]([Br:27])=[CH:19][C:18]=1[C:28]#[N:29])(=O)=O)C(F)(F)C(F)(F)C(F)(F)F.[Cl:31][C:32]1[CH:37]=[CH:36][C:35](B(O)O)=[CH:34][CH:33]=1.[C:41]([O-])([O-])=O.[K+].[K+]>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CCO.C1(C)C=CC=CC=1>[Br:27][C:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:17]([C:35]2[CH:36]=[CH:37][C:32]([Cl:31])=[CH:33][CH:34]=2)=[C:18]([C:28]#[N:29])[C:19]=1[CH3:41] |f:2.3.4,5.6.7.8.9,10.11,^1:51,52,53,54,55,69,70,71,72,73|

Inputs

Step One
Name
4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate
Quantity
3.99 g
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OC1=C(C=C(C2=CC=CC=C12)Br)C#N)F
Name
Quantity
1.65 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
165 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
Name
EtOH toluene
Quantity
4 mL
Type
solvent
Smiles
CCO.C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated NH4Cl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
a mixture of products
FILTRATION
Type
FILTRATION
Details
This mixture was then purified by hot filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(C2=CC=CC=C12)C1=CC=C(C=C1)Cl)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 731 mg
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.